2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide
Description
This compound is a structurally complex heterocyclic molecule featuring an imidazo[2,1-c][1,2,4]triazole core substituted with a 4-ethoxyphenyl group at position 7 and a sulfanyl-acetamide moiety at position 2. The acetamide is further functionalized with a 3-methylphenyl group. Its synthesis likely involves multi-step reactions, such as 1,3-dipolar cycloaddition (common for triazole formation) and thiol-alkylation to introduce the sulfanyl-acetamide chain .
Properties
IUPAC Name |
2-[[7-(4-ethoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2S/c1-3-28-18-9-7-17(8-10-18)25-11-12-26-20(25)23-24-21(26)29-14-19(27)22-16-6-4-5-15(2)13-16/h4-10,13H,3,11-12,14H2,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLISRQHFYDDLBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NC4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide typically involves multiple steps, starting with the preparation of the imidazo[2,1-c][1,2,4]triazole core. This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput synthesis techniques and advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to modify the imidazo[2,1-c][1,2,4]triazole core or the aromatic substituents.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as sodium borohydride for reduction . Substitution reactions may involve halogenating agents or nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Pharmacological Applications
- Antimicrobial Activity : Compounds containing the imidazo[2,1-c][1,2,4]triazole scaffold have demonstrated significant antimicrobial properties. Research indicates that related compounds exhibit Minimum Inhibitory Concentrations (MIC) as low as 0.125 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli . This suggests that 2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide may possess similar or enhanced activity.
- Anticancer Potential : The imidazo[2,1-c][1,2,4]triazole derivatives are being explored for their anticancer properties. Studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms including the modulation of signaling pathways involved in cell survival and proliferation .
- Enzyme Inhibition : There is evidence that this compound can inhibit specific enzymes that are critical for various biochemical pathways. For instance, it may act as a competitive inhibitor for certain kinases or phosphatases involved in cancer progression .
Synthetic Applications
The synthesis of this compound typically involves multiple steps starting from simpler precursors. The synthetic routes often utilize cyclization reactions under controlled conditions to form the imidazo core .
Synthetic Route Overview
| Step | Description |
|---|---|
| 1 | Synthesis of the imidazo[2,1-c][1,2,4]triazole core through cyclization reactions involving appropriate precursors. |
| 2 | Introduction of the sulfanyl group via nucleophilic substitution reactions. |
| 3 | Acetylation of the amine to form the final product. |
Biological Studies and Case Reports
Several studies have reported on the biological activities of compounds similar to this compound:
- A study published in Journal of Medicinal Chemistry highlighted the compound's potential as an antimicrobial agent with promising results against resistant strains of bacteria .
- Another investigation focused on its anticancer properties demonstrated significant cytotoxic effects on various cancer cell lines through apoptosis induction mechanisms .
Mechanism of Action
The mechanism of action of 2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets. These could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its imidazo-triazole core and ethoxyphenyl substitution. Key comparisons include:
Key Observations :
- Ethoxy vs.
- Acetamide Substituents : The 3-methylphenyl group contrasts with the chloro-methylphenyl () or trifluoromethyl groups (), which could alter receptor binding or toxicity profiles .
- Core Heterocycle : Imidazo-triazole cores (target compound, ) may exhibit distinct electronic properties compared to simpler triazoles (), influencing reactivity and bioactivity .
Analytical Characterization
- Spectroscopy : IR and HRMS data (e.g., ) confirm functional groups (C=O, –NH) and molecular ions. For example, HRMS in showed a calculated [M+H]+ of 393.1118, closely matching experimental data .
- NMR: highlights the use of ¹H/¹³C-NMR to resolve phenylpropanoid and acetamide moieties, a method applicable to the target compound’s structural elucidation .
Inferred Bioactivity
Research Findings and Gaps
- Structural Optimization : Ethoxy and methylphenyl groups in the target compound may balance solubility and target affinity compared to chlorophenyl () or trifluoromethyl () analogs .
- Unresolved Questions : Direct bioactivity data for the target compound are absent in the evidence. Future studies should prioritize in vitro assays (e.g., pLDH, cytotoxicity) and molecular docking to validate hypothesized activities .
Biological Activity
2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide is a complex organic compound characterized by its unique imidazo[2,1-c][1,2,4]triazole core structure. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes:
- An imidazo[2,1-c][1,2,4]triazole core
- A sulfanyl group
- Ethoxy and methylphenyl substituents
The combination of these functional groups contributes to its diverse biological activities.
While the precise mechanism of action for this compound remains to be fully elucidated, compounds containing imidazo[2,1-c][1,2,4]triazole rings are known to interact with various molecular targets including enzymes and receptors. These interactions can modulate biological pathways leading to therapeutic effects such as:
- Antiviral Activity : Similar compounds have shown efficacy against various viral strains by inhibiting viral replication mechanisms .
- Anticancer Properties : The imidazo-triazole framework is associated with cytotoxic effects against cancer cell lines .
- Anti-inflammatory Effects : Such compounds may reduce inflammatory responses through modulation of cytokine release and other inflammatory mediators .
Antiviral Activity
Recent studies have highlighted the antiviral potential of heterocyclic compounds similar to this compound. For instance:
- Compounds in this class have exhibited significant activity against human adenovirus (HAdV) and herpes simplex virus (HSV) with IC50 values ranging from 4.5 to 6.6 µg/100 µL .
Anticancer Activity
A comparative analysis of related triazole derivatives demonstrated promising anticancer activity:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol | Triazole ring with phenyl substituents | Anticancer activity |
| 7-(4-Chloro-phenyl)-imidazo[2,1-c][1,2,4]triazole | Imidazo-triazole core | Cytotoxic properties |
| 5-Methylthio-1H-imidazo[4,5-b]pyridine | Imidazole derivative | Antimicrobial activity |
These findings suggest that the structural diversity provided by substituents can enhance biological activity .
Anti-inflammatory and Antimicrobial Properties
The presence of the sulfanyl group in similar compounds has been linked to increased anti-inflammatory and antimicrobial activities. For example:
- Compounds with a sulfanyl linkage have shown potent activity against both drug-sensitive and drug-resistant bacterial strains .
Future Directions in Research
Further research is necessary to explore the full spectrum of biological activities associated with this compound. Key areas for future investigation include:
- In vivo Studies : To assess the therapeutic efficacy and safety profile.
- Molecular Docking Studies : To identify specific molecular targets and elucidate the mechanism of action.
- Structure-Activity Relationship (SAR) Analysis : To optimize the chemical structure for enhanced efficacy.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
